2,5-Diethynylbenzene-1,4-diamine
Description
Overview of Diethynylbenzene Derivatives in Contemporary Chemical Sciences
Diethynylbenzene derivatives are a class of organic molecules characterized by a benzene (B151609) ring substituted with two ethynyl (B1212043) (–C≡CH) groups. ontosight.ai These compounds serve as fundamental building blocks in the synthesis of a wide array of complex organic structures. Their rigid, linear acetylene (B1199291) units and the π-conjugated system of the benzene ring impart valuable electronic and structural properties to the materials derived from them.
The historical development of research on diethynylbenzene derivatives has paved the way for their application in diverse fields such as materials science and organic electronics. ontosight.ai Scientists have explored their use as precursors for novel conjugated polymers and macrocycles. acs.org The versatility of diethynylbenzene derivatives stems from the reactivity of the ethynyl groups, which can participate in various coupling reactions, such as the Sonogashira, Glaser, and Eglinton couplings, to form extended π-conjugated systems. These systems are integral to the development of organic semiconductors, wires, and other functional materials.
Unique Structural Features and Reactivity of 2,5-Diethynylbenzene-1,4-diamine
The structure of this compound is distinguished by the presence of two key functional groups attached to the central benzene ring: two ethynyl groups and two amine (–NH₂) groups. This specific arrangement, with the functional groups positioned at the 1, 2, 4, and 5 positions of the benzene ring, results in a unique combination of electronic and chemical properties.
The amine groups act as electron-donating groups, increasing the electron density of the aromatic ring. This electronic perturbation, in conjunction with the electron-withdrawing nature of the ethynyl groups, creates a molecule with a distinct electronic profile. The presence of both acidic protons on the terminal acetylenes and basic lone pairs on the nitrogen atoms of the amine groups imparts amphiprotic character to the molecule, allowing it to react with both acids and bases.
The reactivity of this compound is largely dictated by its functional groups. The ethynyl groups are susceptible to addition reactions and can be deprotonated to form highly reactive acetylides. These acetylides are powerful nucleophiles used in the formation of carbon-carbon bonds, a cornerstone of synthetic organic chemistry. The amine groups can undergo traditional reactions such as acylation, alkylation, and diazotization, providing further avenues for chemical modification and polymerization.
Scope and Significance of Research on this compound
Research on this compound is driven by its potential as a monomer for the synthesis of advanced polymers and materials. The combination of rigid ethynyl units and reactive amine groups allows for the construction of highly ordered, cross-linked, and functionalized polymeric networks.
The primary significance of this compound lies in its ability to form polymers with tailored properties. For instance, the amine groups can enhance solubility and processability, while also providing sites for post-polymerization modification. The diethynyl functionality allows for the creation of porous aromatic frameworks and other high-performance materials with potential applications in gas storage, separation, and catalysis. The investigation into the synthesis and polymerization of this compound and its derivatives is an active area of research, promising new materials with unique thermal, mechanical, and electronic characteristics.
A Deep Dive into the Synthesis of this compound
The chemical compound this compound is a significant building block in the synthesis of advanced materials. Its rigid structure, featuring a central benzene ring functionalized with two amino and two ethynyl groups, makes it a valuable monomer for the creation of porous organic polymers and other functional materials. This article explores the synthetic methodologies employed to produce this compound and its functionalized analogs, focusing on catalytic processes, precursor design, and reaction optimization.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-diethynylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h1-2,5-6H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLDDPRXGITDQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1N)C#C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Polymer Chemistry and Conjugated Materials Derived from 2,5 Diethynylbenzene 1,4 Diamine
Design and Synthesis of Conjugated Polymers Incorporating 2,5-Diethynylbenzene-1,4-diamine Units
Poly(arylene ethynylene) (PAE) Architectures Utilizing this compound as a Monomer
Poly(arylene ethynylene)s (PAEs) are a significant class of conjugated polymers characterized by alternating aromatic and acetylene (B1199291) units. The incorporation of this compound into PAE backbones introduces both rigidity and the potential for hydrogen bonding due to the amine functionalities. While specific examples detailing the direct polymerization of this compound into PAEs are not extensively documented in publicly available literature, the general synthetic routes for PAEs, such as the Sonogashira cross-coupling reaction, are applicable. This would involve the reaction of the diethynyl monomer with an aryl dihalide in the presence of a palladium-copper catalyst system. The resulting polymer would be expected to exhibit a highly ordered structure due to the rigid nature of the diamine monomer.
Formation of Schiff Base Polymers Through Diamine Condensation
The presence of two primary amine groups in this compound makes it a suitable candidate for the synthesis of Schiff base polymers (polyimines or polyazomethines). These polymers are typically formed through the condensation reaction of a diamine with a dialdehyde (B1249045) or diketone. The reaction of this compound with various aromatic dialdehydes would lead to the formation of conjugated polymers with imine linkages. The ethynyl (B1212043) groups on the polymer backbone would remain as pendant groups, offering sites for further modification or cross-linking. The general procedure involves mixing equimolar amounts of the diamine and dialdehyde in a suitable solvent, often with an acid catalyst, and heating to drive the condensation reaction.
Transition Metal-Catalyzed Polymerization Mechanisms (e.g., Pd/Cu-catalyzed Homocoupling, Rh Catalysis)
Transition metal catalysis is a cornerstone in the synthesis of conjugated polymers from monomers like this compound.
Pd/Cu-catalyzed Homocoupling: The Sonogashira coupling reaction, which typically involves the cross-coupling of a terminal alkyne with an aryl halide, can be adapted for the homocoupling of terminal diynes. In the context of this compound, a Pd(0)/Cu(I) catalytic system can facilitate the oxidative coupling of the ethynyl groups to form a poly(phenylene butadiynylene) structure. The mechanism involves the formation of a copper acetylide intermediate, which then undergoes transmetalation to a palladium complex, followed by reductive elimination to form the C-C bond.
Rh Catalysis: Rhodium complexes are known to catalyze the polymerization of acetylenes. For a monomer like this compound, a Rh(I) catalyst could initiate polymerization through the insertion of the carbon-carbon triple bond into the Rh-C bond of the growing polymer chain. This can lead to the formation of a polyacetylene-type structure with a highly conjugated backbone. The specific structure of the resulting polymer would depend on the catalyst and reaction conditions.
Copolymerization Strategies with Diverse Comonomers
To fine-tune the properties of polymers derived from this compound, copolymerization with various comonomers is a viable strategy. By introducing different aromatic or heterocyclic units into the polymer chain, properties such as solubility, band gap, and morphology can be systematically altered. For instance, copolymerization of this compound with other diethynyl or dihaloaromatic monomers via Sonogashira coupling would result in random or alternating copolymers. The ratio of the comonomers can be adjusted to control the final properties of the material.
Structure-Property Relationships in this compound Based Polymers
The unique chemical structure of this compound has a profound impact on the properties of the polymers derived from it. The interplay between the rigid aromatic core, the linear ethynyl linkages, and the polar amine groups dictates the polymer's morphology and chain conformation.
Impact of Monomer Rigidity and Linkage on Polymer Morphology and Chain Conformation
The rigidity of the this compound monomer significantly influences the morphology and chain conformation of the resulting polymers. The planar and linear nature of this monomer unit promotes the formation of rigid-rod-like polymer chains. This inherent stiffness can lead to several key characteristics:
Enhanced Crystallinity: The regular and planar structure of the polymer backbone can facilitate efficient packing of the polymer chains, leading to a higher degree of crystallinity. This can, in turn, affect the material's mechanical strength and thermal stability.
Liquid Crystalline Behavior: In some cases, the rigid-rod nature of these polymers can lead to the formation of liquid crystalline phases in solution or in the melt. This self-organizing behavior is highly desirable for applications requiring anisotropic properties, such as in optical films.
Aggregation and Interchain Interactions: The presence of amine groups allows for interchain hydrogen bonding. These strong intermolecular interactions, combined with the π-π stacking of the aromatic rings, can lead to significant aggregation of the polymer chains in solution and in the solid state. This aggregation can affect the photophysical properties of the material, often leading to red-shifted absorption and emission spectra.
The specific morphology and chain conformation are also dependent on the type of linkage formed during polymerization. For example, the linear and rigid ethynylene linkages in PAEs will contribute to a more extended chain conformation compared to the slightly more flexible imine linkages in Schiff base polymers.
Below is a table summarizing the expected influence of the monomer's structural features on the resulting polymer properties.
| Monomer Structural Feature | Linkage Type | Expected Impact on Polymer Morphology | Expected Impact on Polymer Chain Conformation |
| Rigid Phenylenediamine Core | Ethynylene (in PAEs) | High crystallinity, potential for liquid crystalline phases | Rigid-rod, extended conformation |
| Amine Functional Groups | Ethynylene (in PAEs) | Increased interchain interactions, potential for ordered domains | Prone to aggregation via hydrogen bonding |
| Rigid Phenylenediamine Core | Imine (in Schiff Base Polymers) | Semi-crystalline to amorphous, depending on comonomer | Semi-rigid, potentially coiled conformation |
| Ethynyl Pendant Groups | Imine (in Schiff Base Polymers) | May hinder close packing, potentially leading to amorphous morphology | Increased steric hindrance, affecting chain packing |
It is important to note that while these trends are expected based on the chemical structure of this compound, detailed experimental data from polymers synthesized specifically from this monomer is required for a complete understanding of their structure-property relationships.
Influence of Functionalization on Polymer Electronic Properties
The electronic properties of polymers derived from this compound are intrinsically linked to their molecular structure. Functionalization of the polymer backbone or the pendant groups offers a powerful tool to modulate these properties, including the absorption and emission of light, and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
The introduction of electron-donating or electron-withdrawing groups onto the aromatic rings of the polymer backbone can significantly alter the electron density distribution along the conjugated system. For instance, attaching electron-donating groups, such as alkoxy or alkylamino moieties, tends to raise the HOMO energy level. This can lead to a red-shift in the absorption and photoluminescence spectra, indicating a smaller bandgap. Conversely, the incorporation of electron-withdrawing groups, like cyano or nitro functionalities, typically lowers both the HOMO and LUMO levels, which can also influence the optical and electronic characteristics of the resulting polymer.
Furthermore, the nature and position of substituents can impact the polymer's conformation and intermolecular interactions in the solid state. Bulky side chains can increase solubility and processability but may also induce torsional strain on the polymer backbone, potentially disrupting π-conjugation and leading to a blue-shift in the optical spectra. In contrast, planar functionalities can promote intermolecular π-π stacking, which can enhance charge transport properties but may also lead to aggregation-induced quenching of fluorescence.
Advanced Characterization Techniques for this compound Polymers
A comprehensive understanding of the structure-property relationships in polymers derived from this compound necessitates the use of a suite of advanced characterization techniques.
Spectroscopic Analysis (NMR, UV-Vis, Photoluminescence) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the precise chemical structure of these polymers. ¹H and ¹³C NMR spectroscopy are routinely employed to confirm the successful polymerization and to identify the various proton and carbon environments within the polymer repeating unit. tandfonline.comtandfonline.com For instance, the disappearance of the characteristic signals of the ethynyl protons from the monomer spectrum and the appearance of new signals corresponding to the polymer backbone are clear indicators of polymerization. Two-dimensional NMR techniques, such as COSY and HSQC, can provide further insights into the connectivity of atoms within the polymer structure.
UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy are vital for probing the electronic properties of these conjugated polymers. The UV-Vis absorption spectrum reveals information about the electronic transitions within the polymer. The position of the maximum absorption wavelength (λ_max) is indicative of the extent of π-conjugation along the polymer backbone; a longer λ_max generally corresponds to a smaller optical bandgap.
Photoluminescence spectroscopy provides information about the emissive properties of the polymers. The emission spectrum, Stokes shift (the difference between the absorption and emission maxima), and quantum yield are important parameters that characterize the fluorescence of the material. These properties are highly sensitive to the chemical structure, functionalization, and the polymer's environment.
| Polymer Derivative | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (%) |
| P(DEBD) - Unfunctionalized | 420 | 480 | 60 | 35 |
| P(DEBD-OMe) - Methoxy Functionalized | 445 | 510 | 65 | 42 |
| P(DEBD-CN) - Cyano Functionalized | 430 | 495 | 65 | 28 |
Note: The data in this table is illustrative and represents typical trends observed upon functionalization of conjugated polymers.
Molecular Weight Determination via Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the primary technique used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. This information is crucial as the molecular weight significantly influences the polymer's physical properties, such as solubility, viscosity, and film-forming ability, as well as its electronic properties.
In GPC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores to varying extents and elute later. By calibrating the instrument with standards of known molecular weight, the number-average molecular weight (M_n), weight-average molecular weight (M_w), and PDI (M_w/M_n) of the polymer sample can be determined. A lower PDI value indicates a more uniform distribution of polymer chain lengths.
| Polymer Sample | M_n ( g/mol ) | M_w ( g/mol ) | PDI (M_w/M_n) |
| Polymer A | 15,000 | 30,000 | 2.0 |
| Polymer B | 25,000 | 45,000 | 1.8 |
| Polymer C | 18,000 | 39,600 | 2.2 |
Note: The data in this table is hypothetical and serves as an example of typical GPC results for conjugated polymers.
Microscopic and Morphological Investigations of Polymer Films and Aggregates
The performance of polymers in solid-state devices is not only dependent on their molecular structure but also heavily influenced by their morphology in thin films and the nature of any aggregates that may form.
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the surface topography and morphology of polymer thin films. AFM can provide high-resolution images of the surface, revealing features such as domains, grain boundaries, and roughness, which can impact charge transport and device performance. SEM provides information on the surface features and morphology over a larger area.
The morphology of polymer films can be influenced by various processing parameters, including the solvent used for casting, the annealing temperature, and the substrate surface. Controlling these parameters is essential for optimizing the nanoscale and microscale organization of the polymer chains, which in turn affects the electronic properties of the material. For instance, ordered, crystalline domains can facilitate efficient charge transport, while amorphous regions may hinder it.
Supramolecular Chemistry and Self Assembled Systems Involving 2,5 Diethynylbenzene 1,4 Diamine
Host-Guest Interactions and Molecular Recognition in 2,5-Diethynylbenzene-1,4-diamine Assemblies
The porous nature of MOCs and MOFs allows them to encapsulate smaller molecules (guests) within their cavities. This host-guest chemistry is fundamental to many of their applications, including sensing, catalysis, and drug delivery. The size, shape, and chemical nature of the cavity, which are determined by the linkers and metal nodes, govern the selectivity and strength of guest binding.
Dynamic Covalent Chemistry Approaches for this compound Systems
Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions. This allows for "error-checking" during self-assembly, leading to the formation of the thermodynamically most stable product. DCC has been widely used to construct complex architectures like covalent organic frameworks (COFs) and molecular cages.
The functional groups present in this compound, namely the primary amines and the terminal alkynes, are reactive moieties that can participate in various dynamic covalent reactions. For example, amines can reversibly form imines with aldehydes or enamines with ketones. nih.gov Alkynes can participate in reactions like alkyne metathesis. digitellinc.com However, the application of dynamic covalent chemistry to create self-assembled systems specifically from the this compound building block has not been detailed in the reviewed scientific literature. The potential exists to use the amine groups in dynamic imine chemistry to form cage or framework structures, but this area remains to be explored for this particular compound.
Coordination Chemistry of 2,5 Diethynylbenzene 1,4 Diamine
Potential Synthesis and Structural Characterization of Metal Complexes
Transition Metal Coordination via Amine and Ethynyl (B1212043) Moieties (e.g., Ruthenium(II), Copper(I/II), Nickel(II))
While no complexes with 2,5-Diethynylbenzene-1,4-diamine are reported, the coordination behavior of its constituent functional groups is well-established.
Amine Group Coordination: The nitrogen atoms of the primary amine groups possess lone pairs of electrons, making them classic Lewis bases capable of coordinating to transition metal ions like Ruthenium(II), Copper(II), and Nickel(II). For instance, various transition metal complexes have been synthesized with p-phenylenediamine (B122844) and its derivatives, where coordination occurs through the amine nitrogens. asianpubs.org
Ethynyl Group Coordination: The π-systems of the ethynyl groups can also interact with transition metals. This is particularly common for metals like copper(I), which are known to form π-alkyne complexes. Furthermore, the terminal alkyne proton can be removed (deprotonation) to form an acetylide, which then acts as a strong σ-donor ligand to metals such as ruthenium and iron. sigmaaldrich.com Coordination of ethynyl groups to silver has also been noted in related systems. nih.gov
It is conceivable that synthesis with metals like Cu(II) or Ni(II) would primarily involve the amine groups, while reactions with organometallic precursors of Ru(II) or Cu(I) could lead to more complex structures involving the ethynyl moieties, either through π-coordination or the formation of acetylide bridges.
Potential Multidentate Ligand Behavior and Chelation Effects
This compound is a multidentate ligand, meaning it can bind to a metal ion through multiple donor atoms.
Bridging Ligand: Due to the positioning of the donor groups at opposite ends of the benzene (B151609) ring (1,4-positions), the ligand is ideally suited to act as a bridging ligand, connecting two different metal centers. This could lead to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers.
Chelation: Chelation, where a single ligand binds to a metal ion through two or more donor atoms, is unlikely with this specific ligand in a mononuclear complex due to the large distance and rigidity between the functional groups. Studies on analogous ligands, such as 2,5-diamino-1,4-benzenedithiol, show that coordination occurs via the amino and sulfhydryl groups to form polymeric structures rather than discrete chelates. rsc.org
Predicted Electronic and Redox Properties of Metal Complexes
The electronic and redox properties of hypothetical metal complexes of this compound would be influenced by both the metal and the ligand.
Redox-Active Ligand: The 1,4-diaminobenzene core is redox-active and can be oxidized. This intrinsic property, combined with the extended π-conjugation provided by the ethynyl groups, suggests that the ligand could actively participate in the electronic processes of its metal complexes.
Metal-Ligand Interactions: The formation of coordination bonds would influence the electron density distribution across the molecule. Coordination to a metal center would likely alter the redox potential of the diaminobenzene unit. In related systems, such as 1,4-diethynylbenzene-bridged iron complexes, the ethynyl groups have been shown to mediate electronic communication between metal centers. sigmaaldrich.com Metal-organic frameworks built from redox-active ligands often exhibit interesting magnetic and conductive properties that can be tuned. Current time information in Bangalore, IN.
Anticipated Spectroscopic and X-ray Diffraction Studies
Characterization of any potential coordination compounds of this compound would rely on standard analytical techniques.
Spectroscopic Methods:
Infrared (IR) Spectroscopy: Coordination of the amine groups would be expected to cause shifts in the N-H stretching and bending frequencies. Similarly, interaction of the ethynyl groups would alter the C≡C and ≡C-H stretching vibrations. In related metal-dithiolate-diamine complexes, changes in the IR spectra confirm the coordination of the functional groups. rsc.org
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would show shifts in the signals for the aromatic and ethynyl protons and carbons upon complexation, providing insight into the binding mode.
UV-Vis Spectroscopy: The electronic absorption spectra would be expected to show bands corresponding to π-π* transitions within the ligand, as well as metal-to-ligand charge transfer (MLCT) or d-d transitions, depending on the metal ion. asianpubs.org
Advanced Applications of 2,5 Diethynylbenzene 1,4 Diamine in Functional Materials
Chemical Sensing Platforms Utilizing 2,5-Diethynylbenzene-1,4-diamine Derivatives
The inherent electronic and structural features of this compound make it an excellent scaffold for developing sophisticated chemical sensors. The diamine core can act as a recognition site, while the diethynyl groups provide a means to construct larger, more complex sensing systems through polymerization or covalent attachment to other functional moieties.
Derivatives of this compound are prime candidates for the development of fluorescent chemosensors, particularly for the detection of metal ions. The nitrogen atoms of the diamine group can act as effective binding sites for cations. nih.gov This interaction can modulate the electronic properties of the molecule, leading to a discernible change in its fluorescence emission.
The sensing mechanism often relies on processes such as Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). researchgate.net In a typical PET sensor, the fluorescence of the fluorophore is initially "off" or quenched. Upon binding a target metal ion, the electron transfer process is inhibited, causing a "turn-on" of fluorescence. The rigid diethynylbenzene backbone helps in maintaining a well-defined geometry, which is crucial for efficient sensor performance. For instance, rhodamine-based sensors can detect ions like Sn²⁺ through a spirolactam ring-opening mechanism that triggers a strong fluorescent response. mdpi.com While not directly involving this compound, these mechanisms provide a blueprint for its application. The related compound, 1,4-diethynylbenzene (B1207667), has been utilized in creating sensitive sensors for copper(II) ions, highlighting the utility of the diethynylbenzene core in sensor design. sigmaaldrich.com The addition of the diamine groups is expected to enhance selectivity and sensitivity towards various metal ions.
Table 1: Principles of Fluorescent Chemosensing with Diamine Derivatives
| Sensing Mechanism | Description | Potential Analyte |
|---|---|---|
| Photoinduced Electron Transfer (PET) | Analyte binding inhibits an electron transfer process that otherwise quenches fluorescence, causing a "turn-on" signal. nih.gov | Metal Ions (e.g., Zn²⁺, Cu²⁺) |
| Chelation-Enhanced Fluorescence (CHEF) | Binding of a metal ion to the sensor forms a rigid complex, reducing non-radiative decay pathways and enhancing fluorescence intensity. researchgate.net | Metal Ions (e.g., Al³⁺) |
Incorporating this compound as a monomer into a polymer framework is a powerful strategy to create sensor systems with superior performance. mdpi.com The ethynyl (B1212043) groups are readily polymerizable through reactions like Sonogashira or Glaser coupling, allowing for the creation of conjugated polymers where the diamine units are integral to the polymer backbone. These polymer-based sensors offer several advantages over their small-molecule counterparts. researchgate.net
The polymer matrix can pre-concentrate the analyte near the sensing sites, leading to enhanced sensitivity. mdpi.com Furthermore, the chemical environment around the diamine recognition site can be tuned by co-polymerizing it with other monomers, thereby improving selectivity for a specific target analyte. mdpi.com Polymer films can be easily cast onto electrode surfaces or other substrates, facilitating the fabrication of practical sensor devices. mdpi.comresearchgate.net For example, polymer films on glassy carbon electrodes have been shown to significantly increase the electrocatalytic efficiency for detecting analytes like dopamine. researchgate.net This approach combines the recognition capabilities of the diamine monomer with the processability and enhanced performance characteristics of a polymeric material. mdpi.com
Table 2: Role of Polymers in Enhancing Sensor Performance
| Polymer Feature | Advantage | Example Application |
|---|---|---|
| Porous Matrix | Increases surface area and pre-concentrates analyte. | Trace gas detection |
| Functional Co-monomers | Tunes selectivity by creating specific binding pockets. mdpi.com | Differentiating between similar analytes |
| Film-Forming Ability | Facilitates easy fabrication of sensor devices on electrodes. researchgate.net | Electrochemical sensors |
The rigid and well-defined geometry of this compound makes it an excellent component for constructing chiral hosts capable of enantioselective recognition. By functionalizing the diamine groups with chiral auxiliaries or incorporating the diethynylbenzene unit into larger, inherently chiral structures like molecular cages, receptors with three-dimensional cavities can be synthesized. nih.gov
These sophisticated hosts can differentiate between the enantiomers of a chiral guest molecule through specific non-covalent interactions, such as hydrogen bonding and π-π stacking. The binding event can be monitored through changes in spectroscopic signals, for instance, via UV/vis or fluorescence titrations. nih.gov A study on a chiral cage featuring diethynylallene branches demonstrated enantioselective discrimination for helicenes, with the different stabilities of the diastereomeric host-guest complexes being observed. nih.gov This selective binding results in a differential optical response, allowing for the quantification of enantiomeric excess. Such systems are crucial in pharmaceutical analysis and asymmetric catalysis.
Table 3: Enantioselective Recognition Using Chiral Hosts
| Host System | Guest Molecule | Method of Analysis | Finding |
|---|---|---|---|
| Chiral Cage with Diethynyl Branches nih.gov | Enantiopure Helicenes | UV/vis Titrations | Preference for heterochiral complex formation (different stability of diastereomers). nih.gov |
Organic Electronics and Optoelectronic Device Integration
The conjugated π-system and tunable electronic properties of this compound make it a promising material for applications in organic electronics. The linear, rigid structure facilitates intermolecular π-stacking, which is beneficial for charge transport, while the diamine groups act as strong electron donors, allowing for the engineering of a material's frontier molecular orbitals (HOMO and LUMO).
In the field of organic electronics, the parent compound 1,4-diethynylbenzene has been used to bridge bimetallic complexes and in the synthesis of materials for high-performance OLEDs. sigmaaldrich.com The introduction of the two amine groups in this compound provides a powerful tool to raise the HOMO energy level of the resulting material. This is a critical parameter in the design of charge-transporting layers and emissive materials for OLEDs and the active layers in organic photovoltaics (OPVs).
By polymerizing or co-polymerizing this monomer, materials with tailored bandgaps and charge-carrier mobilities can be produced. For OLEDs, this allows for the creation of emitters that can achieve high efficiency and specific colors. nih.gov In OPVs, the diamine-containing polymer can serve as the electron-donor material, paired with a suitable electron-acceptor to form the bulk heterojunction where charge separation occurs. The rigidity of the backbone contributes to good film morphology and stability, which are crucial for long-lasting and efficient devices. nih.gov
Table 4: Potential Optoelectronic Properties of Polymers based on this compound
| Property | Desired Characteristic | Rationale |
|---|---|---|
| HOMO Level | High (e.g., -5.0 to -5.4 eV) | Efficient hole injection from standard anodes (e.g., ITO). |
| LUMO Level | Tunable | Controls the emission color in OLEDs and the open-circuit voltage in OPVs. |
| Band Gap | Tunable (e.g., 2.0-3.0 eV) | Determines the color of light emission/absorption. |
| Charge Mobility | High | Ensures efficient transport of charge carriers to the electrodes. |
The 1,4-diaminobenzene (p-phenylenediamine) core of the molecule is redox-active. It can be reversibly oxidized, typically in two single-electron steps, to form a stable radical cation and then a dication. This redox activity can be harnessed to create molecular switches. nih.gov The change in oxidation state induces significant changes in the molecule's electronic absorption, magnetic properties, and even its geometry.
When incorporated into a larger system, such as a polymer or a mechanically interlocked molecule (e.g., a rotaxane), the electrochemical switching of the diamine unit can trigger a macroscopic response. For example, phenazine-based molecular switches can undergo significant conformational changes upon reduction, as the core transforms from a hydrogen bond acceptor to a donor. researchgate.net Similarly, switching the this compound unit from its neutral to its oxidized state alters its electronic character from strongly donating to strongly accepting. This change can be used to control molecular motion, modulate catalytic activity, or switch a material's conductivity, forming the basis for molecular-level memory and logic gates.
Catalytic Applications and Mechanistic Investigations
The unique molecular architecture of this compound, featuring a central phenylene ring functionalized with two amino groups and two ethynyl groups, provides multiple coordination sites. These sites can interact with metal centers to form organometallic complexes or serve as nodes in extended structures like metal-organic frameworks (MOFs) and polymers. Such materials are of significant interest for their potential catalytic properties.
While direct use of this compound as a standalone catalyst is not a primary area of research, its incorporation as a ligand or monomer is a promising strategy for developing new catalytic systems.
In the realm of homogeneous catalysis , the amino and ethynyl groups of this compound can coordinate with transition metals to form discrete molecular complexes. These complexes, being soluble in reaction media, can act as catalysts. The electronic properties of the diamine ligand, influenced by the electron-donating amino groups and the electron-withdrawing acetylenic moieties, can modulate the reactivity of the metal center, thereby influencing the catalytic activity and selectivity. Research in this area is geared towards synthesizing and characterizing such metal complexes and evaluating their performance in various organic transformations. For instance, ruthenium(II) complexes have been considered for the formation of metal-organic cages where the diamine could act as a linker, with potential applications in catalysis. lu.se
From a heterogeneous catalysis perspective, this compound serves as a versatile building block for creating solid-state catalysts. The bifunctional nature of the molecule allows for its polymerization or its integration into porous frameworks.
One approach involves the synthesis of metal-organic frameworks (MOFs) , where metal ions or clusters are connected by organic linkers like this compound. The resulting porous materials can exhibit catalytic activity due to:
Active Metal Sites: The metal nodes within the MOF structure can themselves be catalytically active.
Functional Linkers: The organic linker can be functionalized to introduce catalytic sites. The amino groups of the diamine linker are potential sites for post-synthetic modification to introduce further catalytic functionalities.
Confined Spaces: The pores of the MOF can act as nanoreactors, influencing reaction pathways and selectivity.
The synthesis of such MOFs often involves methods like coordination-driven self-assembly. lu.se The resulting materials possess high surface areas and tunable porosity, which are desirable characteristics for heterogeneous catalysts.
Another avenue is the development of porous organic polymers (POPs) . The polymerization of this compound, potentially with other monomers, can lead to highly cross-linked, porous materials. These polymers can be designed to have specific functionalities and can serve as supports for catalytically active metal nanoparticles or as organocatalysts themselves. The synthesis of this diamine has been documented as a precursor for such advanced materials. lu.se
Below is a table summarizing the potential roles of this compound in catalysis:
| Catalysis Type | Role of this compound | Potential Catalytic System | Key Features |
| Homogeneous | Ligand | Soluble metal complexes (e.g., with Ru, Pd, Pt) | - Tunable electronic properties- Enhanced stability of the metal center |
| Heterogeneous | Organic Linker/Monomer | Metal-Organic Frameworks (MOFs) | - High surface area and porosity- Accessible and potentially active metal sites- Functionalizable linkers |
| Heterogeneous | Monomer | Porous Organic Polymers (POPs) | - Robust and recyclable solid support- Potential for intrinsic catalytic activity (organocatalysis)- High density of functional sites |
Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is of paramount importance in the pharmaceutical and fine chemical industries. A key strategy in this field is the use of chiral ligands that can transfer their stereochemical information to the catalytic reaction.
While this compound is itself an achiral molecule, it can be used as a scaffold to create chiral catalysts. This can be achieved through several hypothetical approaches:
Derivatization to Chiral Ligands: The amino groups of the diamine can be functionalized with chiral auxiliaries. The resulting chiral diamine derivative can then be used as a ligand for a metal catalyst. The steric and electronic properties of the chiral auxiliary would be crucial in inducing enantioselectivity in the catalyzed reaction.
Formation of Chiral Supramolecular Assemblies: The self-assembly of this compound with chiral metal complexes or in the presence of a chiral template could lead to the formation of chiral MOFs or cages. The inherent chirality of these extended structures could then be harnessed for asymmetric catalysis.
Currently, there is a lack of specific research demonstrating the successful application of chiral complexes derived from this compound in asymmetric catalysis. However, the principles of ligand design and the synthesis of chiral supramolecular structures provide a conceptual framework for future investigations in this area. The synthesis of the diamine itself is a critical first step in exploring these possibilities. lu.se
Computational and Theoretical Investigations of 2,5 Diethynylbenzene 1,4 Diamine Systems
Computational Design of Novel 2,5-Diethynylbenzene-1,4-diamine Architectures
No literature was found describing the computational design or in silico development of novel architectures or materials derived from this compound as the primary monomer. Research in this area tends to focus on more broadly studied diethynylbenzene derivatives. researchgate.netnih.gov
Due to the absence of specific research findings for this compound, the creation of an article with detailed data tables and research findings as requested is not feasible.
Future Outlook and Emerging Research Frontiers for 2,5 Diethynylbenzene 1,4 Diamine
Development of Sustainable Synthesis Routes and Manufacturing Processes
The future of 2,5-Diethynylbenzene-1,4-diamine in widespread applications hinges on the development of sustainable and efficient synthesis methods. Green chemistry principles are becoming central to this effort, aiming to reduce hazardous waste, minimize energy consumption, and utilize environmentally benign solvents and catalysts. mdpi.com
Current research is exploring several promising avenues:
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, reduce solvent use, and often leads to higher yields and cleaner reactions compared to conventional heating methods. researchgate.netchim.it
Catalyst-Free and Solvent-Free Reactions: Inspired by protocols developed for similar diamine compounds, future work may focus on eliminating the need for catalysts and solvents altogether. researchgate.net For instance, the reduction of di-Schiff bases to their corresponding diamines has been achieved with sodium borohydride (B1222165) in a solvent-free protocol with excellent yields. researchgate.net
Aqueous Medium Synthesis: Using water as a solvent is a key goal of green chemistry. researchgate.net Developing a synthetic route for this compound that is viable in an aqueous medium would be a significant breakthrough. researchgate.net
Flow Chemistry: Industrial-scale production could benefit from continuous flow reactors, which offer enhanced control over reaction parameters, improved safety, and greater efficiency compared to batch processes.
These green approaches not only address environmental concerns but also have the potential to make the production of this compound and its derivatives more cost-effective and scalable.
Table 1: Comparison of Conventional and Green Synthesis Approaches
| Feature | Conventional Synthesis | Green Chemistry Approach |
| Solvents | Often uses hazardous organic solvents | Aims for benign solvents (e.g., water, ethanol) or solvent-free conditions. mdpi.comresearchgate.net |
| Catalysts | May use heavy metal catalysts (e.g., Palladium, Copper) | Explores metal-free, heterogeneous, or biocatalytic options. mdpi.com |
| Energy | Typically relies on prolonged heating | Utilizes energy-efficient methods like microwave or ultrasonic irradiation. researchgate.netchim.it |
| Waste | Can generate significant hazardous waste | Focuses on atom economy and minimizing by-products. mdpi.com |
| Efficiency | May involve long reaction times and complex purification | Often results in shorter reaction times and simpler work-up procedures. researchgate.netresearchgate.net |
Exploration of Novel Applications in Bio-Related Fields (excluding clinical trials)
The unique electronic and structural properties of this compound make it a promising candidate for various bio-related applications. Its aromatic core and amine groups can facilitate interactions with biological systems, while the ethynyl (B1212043) groups provide versatile handles for further functionalization or polymerization.
Biosensors: Derivatives of diethynylbenzene have been used to develop sensitive and selective electrochemical sensors. sigmaaldrich.com For example, 1,4-diethynylbenzene (B1207667) has been employed to create copper(II) sensors on carbon fiber microelectrodes. sigmaaldrich.com The diamino-substituted version could be functionalized to create biosensors for detecting specific biomolecules, pathogens, or metal ions in biological fluids. The amino groups could serve as anchoring points for enzymes or antibodies, while the conjugated backbone could transduce binding events into measurable optical or electronic signals.
Bioimaging: The inherent fluorescence of polymers derived from similar aromatic diamines and diethynylbenzenes suggests potential for bioimaging applications. rsc.orgnih.gov By tuning the molecular structure, it may be possible to create fluorescent probes that can visualize specific cellular components or processes. Coordination polymers of a related compound, 2,5-diamino-1,4-benzenedithiol, with zinc have been shown to emit strong cyan light, highlighting the potential for developing fluorescent materials. rsc.org
Bioconjugation and Labeling: The reactive ethynyl groups are ideal for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This provides a highly efficient and specific method for attaching the molecule to biomolecules like proteins, peptides, or nucleic acids, enabling their tracking and study within biological systems.
Research in these areas will focus on improving the water solubility and biocompatibility of this compound derivatives to ensure they can function effectively in complex biological environments without causing cellular toxicity.
Integration into Hybrid and Nanocomposite Materials
The creation of hybrid and nanocomposite materials represents a significant frontier for this compound. By combining it with other materials, researchers can develop advanced composites with synergistic or entirely new properties.
Polymer Composites: Incorporating this compound as a monomer or cross-linking agent into polymer matrices can enhance their thermal stability, mechanical strength, and electronic conductivity. Its rigid rod-like structure can provide reinforcement, while its conjugated system can introduce electroactive properties.
Graphene and Carbon Nanotube Composites: The π-stacking interactions between the benzene (B151609) ring of this compound and the surface of graphene or carbon nanotubes (CNTs) can facilitate the creation of highly integrated nanocomposites. mdpi.com The diamine can act as a dispersing agent for these carbon nanomaterials and, upon polymerization, form a conductive polymer matrix that is intimately connected to the filler. Such composites could find use in energy storage devices, electromagnetic shielding, and advanced coatings. Methods like in situ oxidative polymerization in the presence of graphene oxide have been shown to be effective for creating these integrated materials. mdpi.com
Mesoporous Material Integration: The oxidative polymerization of diethynylbenzene monomers within the channels of mesoporous materials like MCM-41 silica (B1680970) has been demonstrated. nih.goviastate.edu This technique allows for the synthesis of highly aligned, "molecular wire"-type conducting polymers. nih.gov Applying this method to this compound could lead to novel materials with anisotropic conductivity and high surface areas, suitable for catalysis or sensing applications. nih.goviastate.edu
Table 2: Potential Properties of this compound Nanocomposites
| Nanofiller | Potential Interaction Mechanism | Enhanced Properties | Potential Applications |
| Graphene/Graphene Oxide | π-stacking, hydrogen bonding, covalent bonding via in situ polymerization mdpi.com | Electrical conductivity, thermal stability, mechanical strength mdpi.com | Supercapacitors, conductive inks, EMI shielding |
| Carbon Nanotubes (CNTs) | π-stacking, polymer wrapping | Electrical conductivity, mechanical reinforcement | Antistatic coatings, reinforced composites |
| Mesoporous Silica (e.g., MCM-41) | Polymerization within pores nih.goviastate.edu | Aligned polymer chains, anisotropic conductivity, high surface area nih.goviastate.edu | Catalysis, molecular electronics, sensors iastate.edu |
| Metal Nanoparticles | Coordination with amine/ethynyl groups | Catalytic activity, plasmonic properties | Catalysis, SERS substrates |
Advanced Characterization Methodologies for In-Situ Studies
To fully understand and control the behavior of this compound, particularly during polymerization or within complex matrices, advanced in-situ characterization techniques are crucial. These methods allow researchers to observe chemical and physical changes as they happen in real-time.
In-Situ Spectroscopy: Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the polymerization of the ethynyl groups in real-time. mdpi.com This provides valuable kinetic data and insights into the reaction mechanism.
In-Situ X-ray Scattering/Diffraction: When studying the formation of nanocomposites or crystalline polymers, in-situ X-ray techniques can track the evolution of the material's morphology and crystal structure during the process. rsc.org
Spectroelectrochemistry: For applications in electroactive materials, spectroelectrochemistry combines UV-Vis-NIR spectroscopy with electrochemical measurements. This allows for the characterization of the electronic states of the polymer as its oxidation state is changed, providing a direct correlation between electronic structure and electrochemical properties.
Solid-State NMR: Solid-state Nuclear Magnetic Resonance (NMR) is a powerful tool for probing the structure and dynamics of solid materials. It has been used to confirm the degree of polymerization and alignment of poly(phenylene butadiynylene) within mesoporous channels, providing direct evidence of the formation of isolated molecular wires. nih.goviastate.edu
These advanced methods will provide the fundamental understanding needed to optimize reaction conditions and tailor the final properties of materials derived from this compound.
Rational Design Principles for Tailored Functionality
The future of this compound research will increasingly rely on rational design, where computational chemistry and structure-property relationship studies guide the synthesis of new derivatives with specific, predetermined functionalities. nih.govchemrxiv.org
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic properties (e.g., HOMO/LUMO levels, band gap), molecular geometry, and reactivity of this compound and its derivatives. nih.gov This allows for the in silico screening of potential candidates for specific applications before undertaking complex and time-consuming synthesis.
Structure-Property Relationship Studies: By systematically modifying the structure of this compound—for example, by adding different substituents to the benzene ring or replacing the amine groups—and characterizing the resulting properties, researchers can establish clear structure-property relationships. chemrxiv.org For instance, studies on related molecules have shown that adding electron-donating groups or extending conjugation through ethynyl linkers can red-shift optical absorption and lower the energy gap. chemrxiv.org
Scaffold Hopping: As seen in drug discovery research, computational techniques can be used to identify new molecular scaffolds that mimic the essential features of this compound but may offer improved properties like solubility or synthetic accessibility. nih.gov
This design-led approach will accelerate the discovery of new materials based on the this compound framework, enabling the precise tuning of their optical, electronic, and physical properties for targeted high-performance applications.
Q & A
Q. What protocols ensure reproducibility in synthesizing this compound-derived MOFs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
